1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

Lipophilicity Drug-likeness Lead optimization

Select 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1249433-67-7) for your lead optimization program. This N1-oxan-4-ylmethyl substituted 3-aminopyrazole offers a unique profile: logP 0.588, Fsp3 0.667, and 3 hydrogen bond acceptors—distinct from benzyl or methyl analogs that risk higher lipophilicity and lower carbon saturation. The defined N1 substitution eliminates tautomeric ambiguity, ensuring reproducible SAR. The primary amine at position 3 is ready for amide coupling or reductive amination, enabling rapid analog synthesis. Ideal for fragment-based drug discovery and kinase inhibitor libraries targeting metabolic stability. Request a quote today.

Molecular Formula C9H15N3O
Molecular Weight 181.2
CAS No. 1249433-67-7
Cat. No. B6145901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
CAS1249433-67-7
Molecular FormulaC9H15N3O
Molecular Weight181.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1249433-67-7): A Pyrazole Building Block with Defined Physicochemical Differentiation


1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1249433-67-7) is a heterocyclic primary amine featuring a pyrazole core substituted at N1 with a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) group . With a molecular formula of C₉H₁₅N₃O and a molecular weight of 181.24 g/mol, this compound belongs to the class of 3-aminopyrazoles that serve as versatile building blocks in medicinal chemistry and agrochemical research . The presence of both a hydrogen-bond-donating amine and an ether oxygen in the tetrahydropyran ring creates a scaffold with tunable physicochemical properties that differentiate it from simpler N-alkyl or N-benzyl analogs.

Why N1-Substituted 3-Aminopyrazoles Are Not Interchangeable: The Case for 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine


Generic substitution among N1-substituted 3-aminopyrazoles carries quantifiable risk: even a single-atom change in the N1 substituent can alter lipophilicity by over one logP unit and carbon saturation (Fsp3) by more than 8-fold [1]. These parameters directly influence aqueous solubility, metabolic stability, and off-target promiscuity—key determinants of success in lead optimization and chemical probe development. The oxan-4-ylmethyl group in 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine imparts a distinctive combination of balanced logP (~0.59), high Fsp3 (0.667), and an additional hydrogen bond acceptor (ether oxygen) that cannot be replicated by benzyl, methyl, or directly-linked tetrahydropyran analogs. Substituting with a generic alternative risks disrupting these finely balanced properties, potentially compromising downstream synthetic utility and biological performance.

Quantitative Differentiation Evidence for 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine (1249433-67-7)


Lipophilicity (LogP) Head-to-Head Comparison: 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine vs. 1-Benzyl-1H-pyrazol-3-amine

The target compound exhibits a calculated logP of 0.588, as reported by Fluorochem . In contrast, the closely related N1-benzyl analog (1-benzyl-1H-pyrazol-3-amine, CAS 21377-09-3) has a calculated logP of 1.891, as compiled by ChemBase [1]. This represents a ΔlogP of –1.303, indicating that the oxan-4-ylmethyl substituent confers substantially lower lipophilicity than the benzyl group.

Lipophilicity Drug-likeness Lead optimization

Carbon Saturation (Fsp3) Differentiation: 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine vs. 1-Methyl and 1-Benzyl Analogs

The fraction of sp3-hybridized carbons (Fsp3) for 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is reported as 0.667 by Fluorochem . By contrast, 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0) has an Fsp3 of approximately 0.25 (1 sp3 carbon out of 4 carbons), and 1-benzyl-1H-pyrazol-3-amine has Fsp3 ≈ 0.091 (1 sp3 carbon out of 11 carbons). The target compound thus possesses 2.67-fold higher Fsp3 than the methyl analog and 7.3-fold higher than the benzyl analog.

Fraction sp3 Molecular complexity Developability

Hydrogen Bond Acceptor Count Advantage: Oxane Ether Oxygen as a Differentiating Solubility and Binding Feature

1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine contains 3 hydrogen bond acceptors (HBAs): two pyrazole ring nitrogens and one ether oxygen in the tetrahydropyran ring, as specified by Fluorochem . The 1-benzyl analog (1-benzyl-1H-pyrazol-3-amine) possesses only 2 HBAs, lacking the ether oxygen [1]. The additional HBA provided by the oxane oxygen enhances the compound's capacity for favorable interactions with aqueous solvent and biological targets.

Hydrogen bonding Solubility enhancement Ligand efficiency

Methylene Linker Benefit: Enhanced Rotatable Bond Count and Conformational Flexibility vs. Direct-Linked Oxane-Pyrazole

The target compound features a methylene spacer between the oxane ring and the pyrazole N1, yielding 2 rotatable bonds and an Fsp3 of 0.667 . The direct-linked analog, 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine (CAS 1000896-69-4), has only 1 rotatable bond and an Fsp3 of 0.625, with a lower logP of 0.30 [1]. The methylene linker thus simultaneously increases lipophilicity (+0.29 logP), conformational degrees of freedom (+1 rotatable bond), and carbon saturation (+0.042 Fsp3) compared to the directly attached analog.

Conformational flexibility Entropy Binding adaptability

Kinas Inhibition-Relevant Scaffold: Oxane-Substituted Pyrazoles as Privileged Intermediates for Tyk2 and GCN2 Inhibitor Synthesis

Oxane-substituted aminopyrazoles are explicitly utilized as intermediates in the synthesis of Tyk2 inhibitors and pyrimidine-based GCN2 inhibitors, as evidenced by the documented use of the closely related 1-(tetrahydropyran-4-yl)pyrazol-4-amine (CAS 1190380-49-4) in patent literature and supplier descriptions . While no direct IC50 data for the target compound itself is publicly available, its structural homology to these proven kinase-directed building blocks positions it as a preferred scaffold for programs targeting the Tyk2 and GCN2 kinase families.

Kinase inhibitors Tyk2 GCN2 Building block

Evidence-Based Application Scenarios for 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine (1249433-67-7)


Lead Optimization Campaigns Requiring Balanced LogP and High Fsp3 Building Blocks

Medicinal chemistry teams optimizing lead series for metabolic stability and reduced off-target promiscuity can leverage 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine as a core building block. Its logP of 0.588 falls within the optimal range for oral bioavailability (logP 0–3), and its Fsp3 of 0.667 substantially exceeds the average Fsp3 of 0.458 reported for approved drugs before 2009 [1]. Incorporating this building block into a lead series is expected to contribute to improved solubility and metabolic stability relative to benzyl-substituted analogs (logP 1.891, Fsp3 0.091) .

Fragment-Based Drug Discovery Leveraging Ether Oxygen Hydrogen Bonding

In fragment-based drug discovery (FBDD), every hydrogen bond contact can contribute 2–6 kJ/mol to binding affinity. The tetrahydropyran ether oxygen in 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine provides a third hydrogen bond acceptor beyond the two pyrazole nitrogens, unlike simplified analogs such as 1-benzyl-1H-pyrazol-3-amine which offers only 2 HBAs [1]. For fragment libraries targeting polar active sites (e.g., kinase hinge regions), this additional acceptor may enable productive interactions that simpler analogs cannot achieve.

Tyk2 and GCN2 Kinase Inhibitor Synthesis Programs

Oxane-substituted aminopyrazoles have established utility as intermediates for Tyk2 and GCN2 inhibitors . 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine, with its primary amine handle at the 3-position, is ideally suited for amide coupling or reductive amination to introduce diverse warheads. For research groups or CROs synthesizing kinase-focused compound libraries, selecting this building block provides synthetic entry into a therapeutically relevant chemical space while maintaining the physicochemical advantages documented in Section 3.

Chemical Biology Probe Development Requiring Defined Regiochemistry

The 3-aminopyrazole scaffold with unambiguous N1 substitution eliminates the tautomeric ambiguity that plagues 5-aminopyrazole analogs. This structural certainty, combined with the favorable physicochemical profile (logP 0.588, Fsp3 0.667, 3 HBA) , makes 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine a reliable starting point for synthesizing chemical biology probes where precise molecular structure must correlate with observed biological activity. The defined regiochemistry ensures reproducible structure-activity relationships (SAR) across batches.

Quote Request

Request a Quote for 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.